5-bromo-2-(methoxymethoxy)benzene-1-thiol
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Overview
Description
5-Bromo-2-(methoxymethoxy)benzene-1-thiol is an organic compound with the molecular formula C8H9BrO2S and a molecular weight of 249.13 g/mol . This compound is characterized by the presence of a bromine atom, a methoxymethoxy group, and a thiol group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 5-bromo-2-(methoxymethoxy)benzene-1-thiol typically involves a series of organic reactions. One common method includes the bromination of 2-(methoxymethoxy)benzene-1-thiol using bromine or a bromine source under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-Bromo-2-(methoxymethoxy)benzene-1-thiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the thiol group to a sulfide using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control to ensure the desired product formation .
Scientific Research Applications
5-Bromo-2-(methoxymethoxy)benzene-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its thiol group.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-(methoxymethoxy)benzene-1-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 5-bromo-2-(methoxymethoxy)benzene-1-thiol include:
1-Bromo-2-(methoxymethoxy)benzene: Lacks the thiol group, making it less reactive in certain biological applications.
5-Bromo-1,3-di-tert-butyl-2-(methoxymethoxy)benzene: Contains additional tert-butyl groups, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides versatility in chemical reactions and applications .
Properties
CAS No. |
1936406-34-6 |
---|---|
Molecular Formula |
C8H9BrO2S |
Molecular Weight |
249.1 |
Purity |
95 |
Origin of Product |
United States |
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